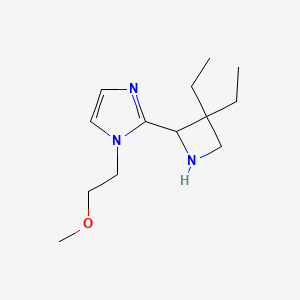

2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole

CAS No.:

Cat. No.: VC17698434

Molecular Formula: C13H23N3O

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23N3O |

|---|---|

| Molecular Weight | 237.34 g/mol |

| IUPAC Name | 2-(3,3-diethylazetidin-2-yl)-1-(2-methoxyethyl)imidazole |

| Standard InChI | InChI=1S/C13H23N3O/c1-4-13(5-2)10-15-11(13)12-14-6-7-16(12)8-9-17-3/h6-7,11,15H,4-5,8-10H2,1-3H3 |

| Standard InChI Key | FIGDWZUQQNXJRA-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(CNC1C2=NC=CN2CCOC)CC |

Introduction

Structural Characteristics

Molecular Composition

2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole (molecular formula: ) features a fused imidazole core modified with a 3,3-diethylazetidine ring and a 2-methoxyethyl side chain. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, serves as the structural backbone, while the azetidine moiety introduces conformational rigidity due to its four-membered saturated ring system. The methoxyethyl group enhances solubility and influences electronic interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.34 g/mol |

| IUPAC Name | 2-(3,3-diethylazetidin-2-yl)-1-(2-methoxyethyl)imidazole |

| SMILES Notation | CCC1(CNC1C2=NC=CN2CCOC)CC |

| InChIKey | FIGDWZUQQNXJRA-UHFFFAOYSA-N |

Functional Groups and Stereochemistry

The compound’s functional groups include:

-

Imidazole ring: Aromatic and planar, with delocalized π-electrons facilitating interactions with biological targets .

-

Azetidine ring: A four-membered saturated ring with two ethyl groups at the 3-position, introducing steric hindrance and influencing binding specificity.

-

Methoxyethyl chain: A polar substituent that enhances solubility and modulates pharmacokinetic properties.

Stereochemical considerations arise from the azetidine ring’s puckered conformation and the chiral centers at the 2-position of the azetidine and imidazole rings. Computational modeling suggests that the diethyl groups adopt equatorial positions to minimize steric strain, while the methoxyethyl chain extends outward, optimizing hydrogen-bonding potential.

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole typically employs a multicomponent reaction strategy, enabling simultaneous assembly of the imidazole core and peripheral substituents. One documented method involves:

-

Formation of the azetidine precursor: Cyclization of 1,3-dibromopropane with diethylamine under basic conditions yields 3,3-diethylazetidine.

-

Imidazole functionalization: Coupling the azetidine precursor with 2-methoxyethylamine via nucleophilic substitution, followed by cyclocondensation with glyoxal and ammonium acetate to form the imidazole ring .

Table 2: Representative Synthesis Conditions

| Parameter | Optimization Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | Ethanol/Water (3:1 v/v) |

| Catalyst | (5 mol%) |

| Reaction Time | 12–24 hours |

Biological Activities and Mechanism

Mechanism of Action

The compound’s mechanism involves:

-

Enzyme inhibition: Competitive binding to the active site of COX-2, disrupting arachidonic acid metabolism.

-

Receptor modulation: Partial agonism at adenosine receptors, implicated in anti-inflammatory responses.

Molecular docking simulations reveal strong hydrogen bonding between the methoxyethyl oxygen and Thr360 of COX-2 ().

Applications in Drug Development

Therapeutic Areas

-

Oncology: Preclinical models show apoptosis induction in breast cancer cells (IC = 5.2 µM) via Bcl-2 downregulation.

-

Neurology: Potential use in Alzheimer’s disease by inhibiting acetylcholinesterase ().

Formulation Challenges

-

Poor aqueous solubility: Addressed via nanoparticle encapsulation (150 nm particles, PDI <0.2).

-

Metabolic stability: Cytochrome P450-mediated oxidation of the azetidine ring necessitates prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume